2-(N'-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL
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Overview
Description
2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a hydroxyl group, and a pyrimidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with 6-methylpyrimidin-4-ol. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydrazone group into an amine.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(N’-(3,5-Dibromo-2-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL involves its interaction with molecular targets such as enzymes or receptors. For instance, its inhibitory effect on bacterial virulence factors is achieved by blocking the type III secretion system, which is essential for the pathogenicity of certain bacteria . This inhibition disrupts the bacteria’s ability to infect host cells and can enhance the immune system’s ability to clear the infection.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dibromo-2-hydroxyphenyl)-2-hydroxybenzamide
- N’-(3,5-dibromo-2-hydroxy-benzylidene)-nicotinic acid hydrazide
Uniqueness
Compared to similar compounds, it offers a distinct mechanism of action and a broader range of scientific research applications .
Properties
Molecular Formula |
C12H10Br2N4O2 |
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Molecular Weight |
402.04 g/mol |
IUPAC Name |
2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10Br2N4O2/c1-6-2-10(19)17-12(16-6)18-15-5-7-3-8(13)4-9(14)11(7)20/h2-5,20H,1H3,(H2,16,17,18,19)/b15-5+ |
InChI Key |
WFHSYWMTQSPTEN-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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